molecular formula C8H5Cl3O3 B088168 2,4,5-Trichloromandelic acid CAS No. 14299-51-5

2,4,5-Trichloromandelic acid

Cat. No. B088168
CAS RN: 14299-51-5
M. Wt: 255.5 g/mol
InChI Key: MSFLMFCJMMEJHO-UHFFFAOYSA-N
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Description

2,4,5-Trichloromandelic acid is a chemical compound with the molecular formula C8H5Cl3O3 . Its average mass is 255.482 Da and its mono-isotopic mass is 253.930420 Da .


Synthesis Analysis

The synthesis of 2,4,5-trisubstituted imidazole compounds from an aromatic aldehyde, benzil, and ammonium acetate is demonstrated using biodegradable lactic acid at 160 °C . This method is simple, environmentally benign, and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloromandelic acid consists of 8 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms . The molecular weight of the compound is 255.5 g/mol.


Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .


Physical And Chemical Properties Analysis

2,4,5-Trichloromandelic acid is a chemical compound with a molecular weight of 255.482 Da . The density of the compound is 1.692g/cm3 .

Scientific Research Applications

  • Adsorption Studies : Research has been conducted on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a related compound) on surfaces like poly-o-toluidine Zr(IV) phosphate. This is significant for understanding its removal from aqueous solutions and environmental remediation efforts (Khan & Akhtar, 2011).

  • Cellular Effects : Investigations into how 2,4,5-Trichlorophenoxyacetic acid impacts cellular processes like apoptosis have been conducted. This research is crucial for understanding the broader toxicological effects of this compound (Yamanoshita et al., 2001).

  • Biodegradation Techniques : Development of bacterial strains capable of degrading 2,4,5-T is a significant area of research, especially for bioremediation purposes. These strains can utilize 2,4,5-T as their sole carbon source, which is critical for environmental clean-up efforts (Kellogg, Chatterjee, & Chakrabarty, 1981).

  • Microbial Degradation : Studies have identified microorganisms capable of degrading 2,4,5-T, contributing to our understanding of its natural breakdown in the environment (Korobov et al., 2018).

  • Genotoxic Effects : Research into the genotoxic effects of 2,4,5-T has been conducted, providing insights into its potential impacts on DNA and chromosome structure (Grant, 1979).

  • Safety in Avian Species : Evaluating the safety of 2,4,5-T in birds is important for understanding its ecological impacts, especially in areas where it's used for vegetation control (Kenaga, 1975).

  • Anaerobic Biodegradation : The study of how 2,4,5-T is broken down anaerobically in methanogenic aquifers provides valuable information for groundwater remediation strategies (Gibson & Suflita, 1990).

  • Chemical Degradation Methods : Research into methods like Fe3+-catalyzed degradation by hydrogen peroxide offers insights into chemical strategies for breaking down 2,4,5-T in the environment (Pignatello, 1992).

  • Occupational Health Studies : Studies on employees engaged in the manufacture of 2,4,5-T provide important data on potential health risks and safety measures (Ott, Holder, & Olsen, 1980).

  • Electrochemical Degradation : Investigating the electrochemical degradation of 2,4,5-T in aqueous mediums enhances our understanding of potential treatment methods for contaminated water (Boye, Dieng, & Brillas, 2003).

Safety And Hazards

The safety and hazards of 2,4,5-Trichloromandelic acid are currently not available .

Future Directions

The future directions of 2,4,5-Trichloromandelic acid are currently not available .

properties

IUPAC Name

2-hydroxy-2-(2,4,5-trichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFLMFCJMMEJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931707
Record name Hydroxy(2,4,5-trichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloromandelic acid

CAS RN

14299-51-5
Record name 2,4,5-Trichloromandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(2,4,5-trichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRICHLOROMANDELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OS49679N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DAA Akintonwa, DH Hutson - Journal of Agricultural and Food …, 1967 - ACS Publications
A single oral dose of 2-chloro-l-(2, 4, 5-trichloro-phenyl)-[14C] vinyl dimethyl phosphate to rats is almost completely eliminated in 4 days. Seventyeight per cent of the 14C is excretedin …
Number of citations: 41 pubs.acs.org
MH Akhtar, TS Foster - Journal of Agricultural and Food Chemistry, 1980 - ACS Publications
Metabolism and excretion of tetrachlorvinphos were studied in dairy cows after oral administration for 5 days, followed by no treatment for a 10-day period. Orally administered …
Number of citations: 7 pubs.acs.org
MK Davis, JS Boone, JE Moran, JW Tyler… - Journal of Exposure …, 2008 - nature.com
Fleas are a persistent problem for pets that require implementation of control measures. Consequently, pesticide use by homeowners for flea control is common and may increase …
Number of citations: 16 www.nature.com
MH Akhtar, TS Foster - Journal of agricultural and food chemistry, 1981 - ACS Publications
Tetrachlorvinphos metabolism was studied, with the aid of a uC-labeled compound, in laying hens fed 50 ppm of the insecticide. Approximately 71% of the radioactivity was eliminated …
Number of citations: 4 pubs.acs.org
MH Akhtar, TS Foster - Journal of Agricultural and Food Chemistry, 1977 - ACS Publications
The soluble fraction (105000g) from chicken liver homogenates contains an enzyme (s) which metabolizes tetrachlorvinphos. Studies which employed the [14C] vinyl-labeled …
Number of citations: 16 pubs.acs.org
AD Drinkwine, JR Fleeker - Journal of Agricultural and Food …, 1981 - ACS Publications
The 2, 4-dichlorophenoxyacetic acid (2, 4-D) metabolite, 2, 5-dichloro-4-hydroxyphenoxy [l-14C] acetic acid ([oceiic-l-14C]-4-OH-2, 5-D) was prepared. The labeled compound was …
Number of citations: 5 pubs.acs.org
G Carrera, A Periquet - Toxicological Study of Pesticides in …, 1990 - books.google.com
When a pesticide enters the animal body through ingestion, inhalation, or dermal absorption it is subjected to body metabolism by a variety of mechanisms. There are several chemical …
Number of citations: 5 books.google.com
KI BEYNON, DH HUTSON… - … Reviews: Residues of …, 2013 - books.google.com
The vinyl phosphate insecticides have the general structure (1) in which R and Rº are alkyl groups; R*, R*, and R'can be one of a wide variety of groups including hydrogen, methyl, …
Number of citations: 0 books.google.com
IA End-use - 2019 - epe.lac-bac.gc.ca
Pursuant to subsection 17 (1) of the Pest Control Products Act, Health Canada’s Pest Management Regulatory Agency (PMRA) initiated a special review of tetrachlorvinphos (Canada, …
Number of citations: 4 epe.lac-bac.gc.ca
PJ DeMarco, A Colangelo, M Wu, I Fein - epa.gov
The Health Effects Division (HED) conducted an updated non-occupational residential exposure and risk assessment for all TCVP pet uses. While this updated pet-product risk …
Number of citations: 12 www.epa.gov

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